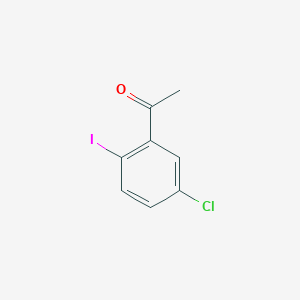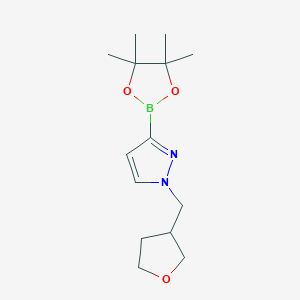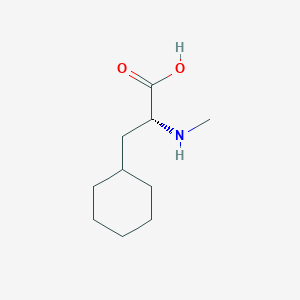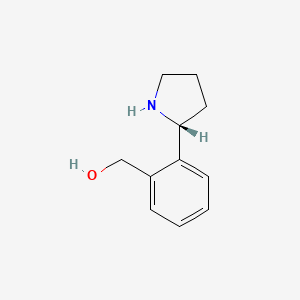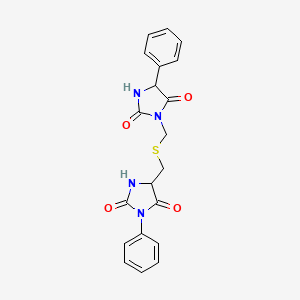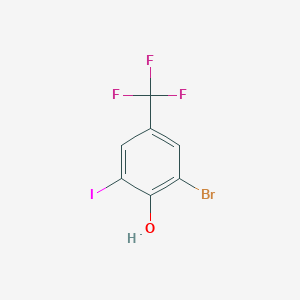
(R)-2-(2-((4,4,4-Trifluorobutyl)sulfonyl)ethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(2-((4,4,4-Trifluorobutyl)sulfonyl)ethyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a sulfonyl group and a trifluorobutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-((4,4,4-Trifluorobutyl)sulfonyl)ethyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine and 4,4,4-trifluorobutyl sulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2-((4,4,4-Trifluorobutyl)sulfonyl)ethyl)pyrrolidine may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. Continuous flow reactors and automated systems may be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or thiols.
Scientific Research Applications
Chemistry
In organic synthesis, ®-2-(2-((4,4,4-Trifluorobutyl)sulfonyl)ethyl)pyrrolidine can be used as a building block for the construction of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
Medicine
In medicinal chemistry, ®-2-(2-((4,4,4-Trifluorobutyl)sulfonyl)ethyl)pyrrolidine could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
The compound may find use in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which ®-2-(2-((4,4,4-Trifluorobutyl)sulfonyl)ethyl)pyrrolidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluorobutyl group may enhance the compound’s lipophilicity, improving its ability to cross biological membranes.
Comparison with Similar Compounds
Similar Compounds
®-2-(2-(Methylsulfonyl)ethyl)pyrrolidine: Similar structure but with a methylsulfonyl group instead of a trifluorobutyl group.
®-2-(2-(Ethylsulfonyl)ethyl)pyrrolidine: Similar structure but with an ethylsulfonyl group instead of a trifluorobutyl group.
Uniqueness
The presence of the trifluorobutyl group in ®-2-(2-((4,4,4-Trifluorobutyl)sulfonyl)ethyl)pyrrolidine imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from other similar compounds and may offer advantages in specific applications.
Properties
Molecular Formula |
C10H18F3NO2S |
|---|---|
Molecular Weight |
273.32 g/mol |
IUPAC Name |
(2R)-2-[2-(4,4,4-trifluorobutylsulfonyl)ethyl]pyrrolidine |
InChI |
InChI=1S/C10H18F3NO2S/c11-10(12,13)5-2-7-17(15,16)8-4-9-3-1-6-14-9/h9,14H,1-8H2/t9-/m1/s1 |
InChI Key |
DFGHWGZOYRVFCM-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)CCS(=O)(=O)CCCC(F)(F)F |
Canonical SMILES |
C1CC(NC1)CCS(=O)(=O)CCCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


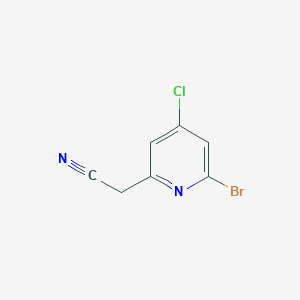
![5-Fluoro-3-azabicyclo[4.1.0]heptane](/img/structure/B12950261.png)
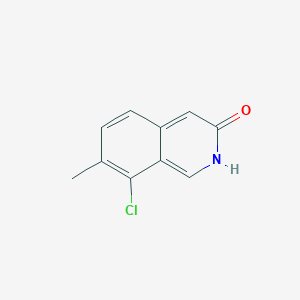
![3-(Chloromethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12950286.png)
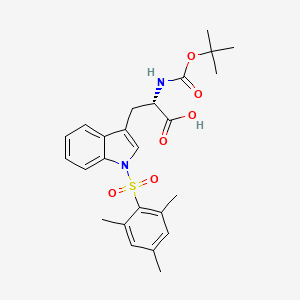
![(2S,4S)-4-Amino-8-azaspiro[4.5]decan-2-ol dihydrochloride](/img/structure/B12950290.png)
![Methyl {6-[(pyridin-4-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12950293.png)
